molecular formula C18H8CuN2O14S4.4C4H11N.4H<br>C34H56CuN6O14S4 B227717 Cuproxoline CAS No. 13007-93-7

Cuproxoline

Cat. No. B227717
CAS RN: 13007-93-7
M. Wt: 964.7 g/mol
InChI Key: NHRTVBMNRNCBLQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Cuproxoline is a copper complex with the molecular formula C34H56CuN6O14S4 . It has been used as a copper supplement in veterinary medicine . Additionally, it has been administered by intravenous or intramuscular injections for the treatment of rheumatoid arthritis .


Molecular Structure Analysis

The molecular weight of this compound is 964.64 . The percent composition is C 42.33%, H 5.85%, Cu 6.59%, N 8.71%, O 23.22%, S 13.29% .


Physical And Chemical Properties Analysis

This compound is a copper complex with a molecular weight of 964.64 . More detailed physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the resources I have access to.

Scientific Research Applications

  • Cuproxoline in Animal Health : A study by Hogan et al. (1971) examined the effects of this compound on sheep grazed on pastures with high molybdenum content. They found that this compound supplementation in sheep led to higher mean values for blood hemoglobin and lower serum alkaline phosphatase activity, suggesting beneficial effects on animal health under certain dietary conditions (Hogan, Money, White, & Walker, 1971).

  • Antioxidant Activity Assessment : Munteanu and Apetrei (2021) discussed various tests used for determining antioxidant activity, including the Cupric Reducing Antioxidant Power (CUPRAC) test. This method, based on the reduction of cupric ion, is critical in studying antioxidants' roles in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

  • Copper Proteins Measurement : Felsenfeld (1960) reported on using 2,2'-biquinoline to measure cuprous-ion concentration in copper proteins. This research highlights the significance of accurate measurement techniques for copper ions in biological research, particularly in studying copper-binding proteins (Felsenfeld, 1960).

  • Solvent Extraction and Kinetic Studies : A study by Hosseinzadeh, Azizi, and Hassanzadeh (2021) explored the use of CuPRO MEX-3302 in copper extraction from heap leaching liquor, showcasing the potential applications of copper-based compounds in industrial solvent extraction processes (Hosseinzadeh, Azizi, & Hassanzadeh, 2021).

  • Total Antioxidant Capacity Assays : Apak et al. (2007) discussed the CUPRAC assay for measuring the total antioxidant capacity, particularly in phenolic compounds. This method is significant for its applicability to both hydrophilic and lipophilic antioxidants and its ability to assay -SH bearing antioxidants (Apak, Güçlü, Demirata, Ozyürek, Çelik, Bektaşoğlu, Berker, & Ozyurt, 2007).

properties

IUPAC Name

copper;5,7-disulfoquinolin-8-olate;N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H7NO7S2.4C4H11N.Cu/c2*11-9-7(19(15,16)17)4-6(18(12,13)14)5-2-1-3-10-8(5)9;4*1-3-5-4-2;/h2*1-4,11H,(H,12,13,14)(H,15,16,17);4*5H,3-4H2,1-2H3;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRTVBMNRNCBLQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.CCNCC.CCNCC.CCNCC.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)[O-])N=C1.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)[O-])N=C1.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56CuN6O14S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

964.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13007-93-7
Record name Cuproxoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CUPROXOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X36RBY88G2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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